molecular formula C19H20N2O5S B14931483 5-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid

5-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B14931483
M. Wt: 388.4 g/mol
InChI Key: ROHUMJVJXANWHQ-UHFFFAOYSA-N
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Description

5-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-5-OXOPENTANOIC ACID is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-5-OXOPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The indole moiety is known to interact with various biological targets, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

5-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C19H20N2O5S/c22-18(6-3-7-19(23)24)20-15-8-10-16(11-9-15)27(25,26)21-13-12-14-4-1-2-5-17(14)21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,20,22)(H,23,24)

InChI Key

ROHUMJVJXANWHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCC(=O)O

Origin of Product

United States

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